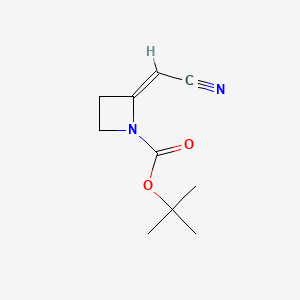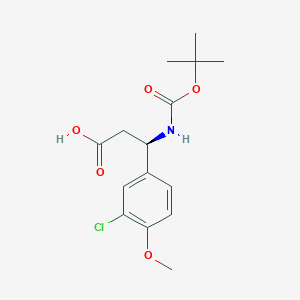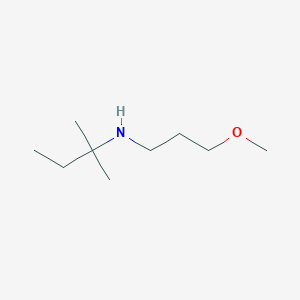
2-Ethoxy-5-(4-methylphenyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxy-5-(4-methylphenyl)aniline is an organic compound that belongs to the class of anilines. Anilines are aromatic amines, characterized by the presence of an amino group attached to a benzene ring. This compound is notable for its unique structure, which includes an ethoxy group and a methyl-substituted phenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-5-(4-methylphenyl)aniline can be achieved through various methods. One common approach involves the nitration of 2-ethoxyaniline followed by reduction to yield the desired product. Another method includes the direct nucleophilic substitution of halogenated precursors with aniline derivatives under specific conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and reduction processes. These methods are optimized for high yield and purity, often employing catalysts and controlled reaction environments to ensure consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-Ethoxy-5-(4-methylphenyl)aniline undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium ethoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various substituted anilines, quinones, and other aromatic compounds .
Aplicaciones Científicas De Investigación
2-Ethoxy-5-(4-methylphenyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is utilized in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 2-Ethoxy-5-(4-methylphenyl)aniline involves its interaction with specific molecular targets. It can act as a hydrogen donor or acceptor in various chemical reactions. The pathways involved include the formation of resonance-stabilized intermediates and the participation in radical reactions .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Ethoxy-4-methylphenylamine
- 2-Methoxy-5-(4-methylphenyl)aniline
- 2-Ethoxy-5-(3-methylphenyl)aniline
Uniqueness
2-Ethoxy-5-(4-methylphenyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields .
Propiedades
Fórmula molecular |
C15H17NO |
|---|---|
Peso molecular |
227.30 g/mol |
Nombre IUPAC |
2-ethoxy-5-(4-methylphenyl)aniline |
InChI |
InChI=1S/C15H17NO/c1-3-17-15-9-8-13(10-14(15)16)12-6-4-11(2)5-7-12/h4-10H,3,16H2,1-2H3 |
Clave InChI |
NSUKTZCEUOBCFS-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C=C1)C2=CC=C(C=C2)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]methanaminehydrochloride](/img/structure/B13625752.png)




![2-{[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]amino}aceticacid](/img/structure/B13625772.png)




